molecular formula C17H22F2N2O3 B12102177 tert-butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate

tert-butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate

Katalognummer: B12102177
Molekulargewicht: 340.36 g/mol
InChI-Schlüssel: WCOPAMRQAVLNBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a difluorophenyl group, and an oxoazepane ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a difluorophenyl-substituted azepanone under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the difluorophenyl group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The oxoazepane ring can undergo oxidation to form more oxidized derivatives or reduction to form reduced derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized azepane derivatives, while reduction may produce reduced azepane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and receptor-ligand binding.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It may also be employed in the formulation of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of tert-butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: tert-Butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate is unique due to the presence of the difluorophenyl group and the oxoazepane ring. These structural features confer specific chemical properties and reactivity patterns that distinguish it from other carbamates.

Eigenschaften

Molekularformel

C17H22F2N2O3

Molekulargewicht

340.36 g/mol

IUPAC-Name

tert-butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate

InChI

InChI=1S/C17H22F2N2O3/c1-17(2,3)24-16(23)21-13-8-7-10(9-20-15(13)22)11-5-4-6-12(18)14(11)19/h4-6,10,13H,7-9H2,1-3H3,(H,20,22)(H,21,23)

InChI-Schlüssel

WCOPAMRQAVLNBD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCC(CNC1=O)C2=C(C(=CC=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.